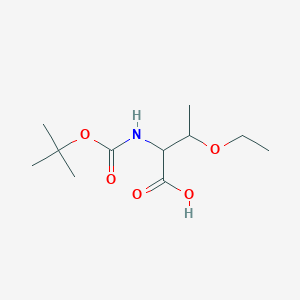

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a derivative of amino acids, specifically designed with a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of a Brønsted acid-catalyzed epimerization-free preparation, employing commercially available coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions . This method ensures high yields and minimal racemization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like trifluoroacetic acid for Boc deprotection.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of deprotected amino acids or other derivatives.

Wissenschaftliche Forschungsanwendungen

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Potential use in the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of bioactive compounds

Wirkmechanismus

The mechanism of action of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. Upon deprotection, the free amino acid can interact with active sites of enzymes, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Boc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid: Contains a hydroxy group and a different carbon chain length.

(2S,3R)-3-alkyl/alkenylglutamates: Different stereochemistry and functional groups.

Uniqueness: Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is unique due to its specific stereochemistry and the presence of an ethoxy group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specialized applications in peptide synthesis and medicinal chemistry.

Biologische Aktivität

Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids with a tert-butyloxycarbonyl (Boc) protective group. Its chemical formula is C10H19NO5 and it has a molecular weight of 219.26 g/mol. The structure includes an ethoxy group that influences its solubility and reactivity.

Antimicrobial Properties

One of the most significant areas of research surrounding this compound is its antimicrobial activity. Studies have shown that compounds with similar structures exhibit potent activity against various pathogenic bacteria and fungi. The presence of the cationic charge in related compounds enhances their ability to disrupt microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Boc-(2S,3S)-2-amino-3-methoxybutanoic acid | Escherichia coli | 16 µg/mL |

| Boc-(2S,3S)-2-amino-4-methylbutanoic acid | Candida albicans | 64 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties as its analogs.

Immunomodulatory Effects

Research indicates that this compound may also play a role in modulating immune responses. It has been studied for its potential to enhance the activity of immune cells, particularly T-cells and macrophages. This immunomodulatory effect could be beneficial in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

The biological activity of this compound is believed to stem from several mechanisms:

- Membrane Disruption : The cationic nature allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell death.

- Cell Signaling Modulation : It may influence signaling pathways involved in immune response activation, enhancing the proliferation and activation of immune cells.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The study found that the compound exhibited significant bactericidal activity at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent for treating resistant infections .

Immunomodulatory Research

In another study focused on immune modulation, researchers administered this compound to mice models with induced autoimmune conditions. The results indicated a marked reduction in inflammatory markers and improved survival rates compared to control groups . This suggests that the compound may have therapeutic potential in managing autoimmune diseases.

Eigenschaften

IUPAC Name |

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSAURYTXKUSGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.